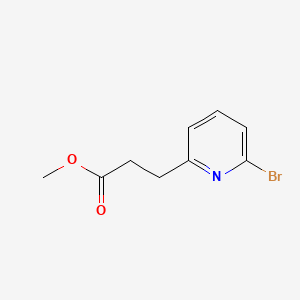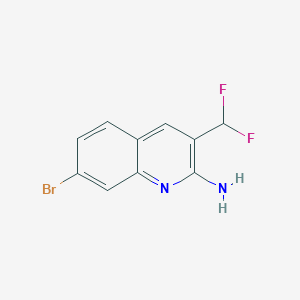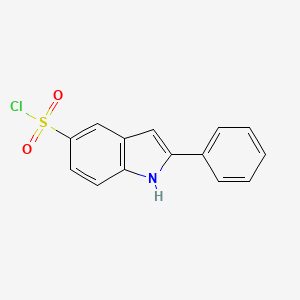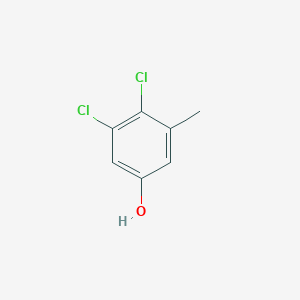
3,4-Dichloro-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-methylphenol: is an organic compound with the molecular formula C7H6Cl2O . It is a derivative of phenol, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less chlorinated phenols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols or methylphenols.
Substitution: Formation of substituted phenols with different functional groups.
Applications De Recherche Scientifique
3,4-Dichloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants and antiseptics on microbial growth.
Medicine: It is used in the formulation of antiseptic and disinfectant products for medical and veterinary applications.
Industry: The compound is employed in the production of disinfectants, preservatives, and other industrial chemicals.
Mécanisme D'action
The antimicrobial activity of 3,4-Dichloro-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes and denature proteins. The chlorine atoms in the compound enhance its reactivity, allowing it to interact with and damage essential cellular components of microorganisms. This leads to the inhibition of microbial growth and eventual cell death.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-4-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Known for its use as a disinfectant and preservative.
2,4-Dichlorophenol: Used in the synthesis of herbicides and disinfectants.
Uniqueness: 3,4-Dichloro-5-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a methyl group enhances its antimicrobial efficacy and makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
94705-20-1 |
|---|---|
Formule moléculaire |
C7H6Cl2O |
Poids moléculaire |
177.02 g/mol |
Nom IUPAC |
3,4-dichloro-5-methylphenol |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
Clé InChI |
FVRLJMQDXQTHFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


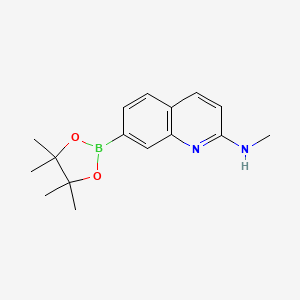
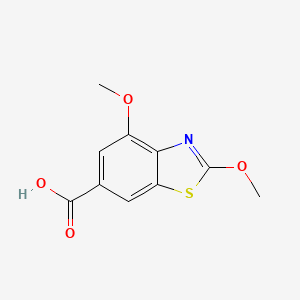
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
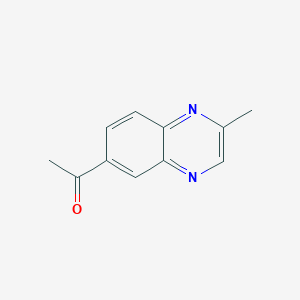
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
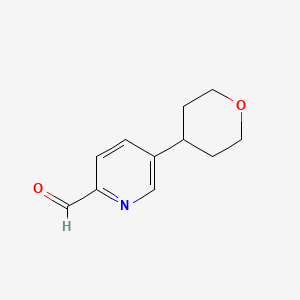
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)
